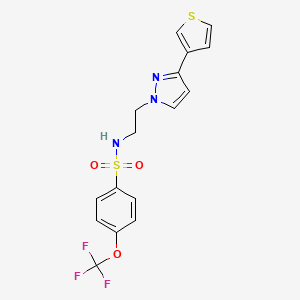

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial Agents

This compound has shown potential as an antibacterial agent. The presence of the thiophene moiety is known to contribute to antimicrobial activity, and modifications to this core structure can lead to compounds with promising antibacterial properties .

Antimicrobial Activity

Thiophene derivatives, including those similar to the compound , have been reported to exhibit high antimicrobial activity against various microbial infections .

Analgesic and Anti-inflammatory Applications

Compounds containing thiophene rings have been found to possess analgesic and anti-inflammatory properties, which could make them valuable in the development of new pain relief and anti-inflammatory drugs .

Antitumor Activity

Thiophene derivatives are also being explored for their antitumor activities. They may play a role in the synthesis of anticancer agents due to their ability to interfere with the proliferation of cancer cells .

Material Science

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors, showcasing their versatility in industrial applications .

Pharmaceutical Industry

The pharmaceutical industry has shown interest in thiophene compounds due to their extensive spectrum of pharmacological potential, which includes therapeutic applications for various diseases .

Each application mentioned above is based on the general properties and activities observed in thiophene derivatives. The specific compound you’ve mentioned may have similar or related applications due to its structural similarity with other thiophene-containing compounds.

Synthesis and Antibacterial Activity of New N -[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Synthesis and Antibacterial Activity of New N-[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity - ResearchGate Therapeutic Potential of Thiophene Compounds: A Mini-Review - benthamscience.com Therapeutic importance of synthetic thiophene - ResearchGate Recent strategies in the synthesis of thiophene derivatives: highlights - link.springer.com

Mécanisme D'action

Target of Action

It is known that the compound is a part of the quinolones field , which are typically known to target bacterial DNA gyrase and topoisomerase IV enzymes.

Mode of Action

Quinolones, in general, inhibit the dna gyrase and topoisomerase iv enzymes, preventing bacterial dna replication and transcription .

Biochemical Pathways

As a quinolone derivative, it is likely to interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv, leading to bacterial cell death .

Result of Action

The compound has shown promising antibacterial activity in vitro . Among the tested derivatives, those containing N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residue provided a high inhibition against all the tested Gram-positive organisms including methicillin-resistant Staphylococcus aureus .

Propriétés

IUPAC Name |

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-13-1-3-14(4-2-13)27(23,24)20-7-9-22-8-5-15(21-22)12-6-10-26-11-12/h1-6,8,10-11,20H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXJBGYCKZVVMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3003432.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![Dimethyl 3-{2-[4-(4-methoxyphenyl)piperazino]acetyl}-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B3003436.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3003445.png)

![(Z)-5-bromo-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B3003448.png)

![4-[1-(4-fluorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B3003450.png)